molecular formula C4HF3N2 B103430 2,4,5-Trifluoropyrimidine CAS No. 17573-79-4

2,4,5-Trifluoropyrimidine

Cat. No.: B103430
CAS No.: 17573-79-4
M. Wt: 134.06 g/mol
InChI Key: LYBDHGMSPQBSNW-UHFFFAOYSA-N
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Description

2,4,5-Trifluoropyrimidine is a fluorinated heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2,4,5-Trifluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of polyfunctional pyrimidine systems . The compound interacts with nitrogen-centered nucleophiles, leading to the formation of various derivatives that are valuable in medicinal chemistry . These interactions are primarily driven by the electron-withdrawing nature of the fluorine atoms, which enhance the reactivity of the pyrimidine ring.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleic acids and proteins makes it a potent modulator of cellular functions . For instance, fluorinated pyrimidines like this compound can be incorporated into RNA and DNA, leading to alterations in nucleic acid structure and dynamics . This incorporation can result in changes in gene expression and cellular metabolism, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can result in the disruption of DNA replication and cell division. Additionally, this compound can interact with RNA-modifying enzymes, further influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that fluorinated pyrimidines can accumulate in cells over time, leading to prolonged effects on cellular processes . The stability of this compound in various experimental conditions is essential for its effective use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including pyrimidine metabolism . The compound can be metabolized through both de novo synthesis and salvage pathways, leading to the formation of various metabolites . These metabolic pathways are essential for maintaining cellular functions and can be influenced by the presence of this compound. The compound’s interactions with enzymes such as dihydroorotate dehydrogenase play a significant role in its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound’s ability to interact with these transporters influences its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s effects on cellular processes and for developing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trifluoropyrimidine can be synthesized through several methods. One common approach involves the fluorination of 2,4,5-trichloropyrimidine using potassium fluoride at elevated temperatures. This reaction typically occurs in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide . Another method involves the use of cesium fluoride as the fluorinating agent, which allows for the substitution of chlorine atoms with fluorine atoms under milder conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and high temperatures required for the reactions. The choice of solvent and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation. The presence of fluorine atoms makes the compound highly reactive towards nucleophiles.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: This reaction typically involves the use of primary or secondary amines as nucleophiles in the presence of a base such as diisopropylethylamine.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines typically yields amino-substituted pyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

2,4,5-Trifluoropyrimidine can be compared with other fluorinated pyrimidines, such as 2,4,6-trifluoropyrimidine and 5-fluorouracil. While all these compounds share the pyrimidine core structure, the position and number of fluorine atoms significantly influence their chemical properties and applications .

Properties

IUPAC Name

2,4,5-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDHGMSPQBSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510139
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-79-4
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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